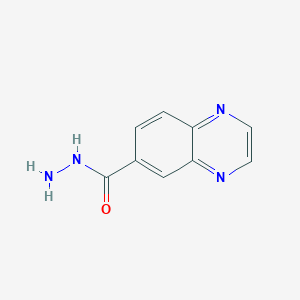

Chinoxalin-6-carbohydrazid

Übersicht

Beschreibung

Quinoxaline-6-carbohydrazide is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality Quinoxaline-6-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoxaline-6-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

α-Glucosidase-Hemmung zur Behandlung von Diabetes

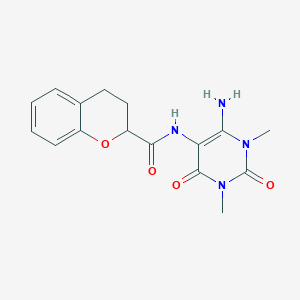

Chinoxalin-6-carbohydrazid-Derivate wurden als potente α-Glucosidase-Inhibitoren konzipiert und synthetisiert, die für die Behandlung von Diabetes mellitus entscheidend sind. Diese Inhibitoren spielen eine wichtige Rolle bei der Behandlung von Typ-II-Diabetes, indem sie die Umwandlung von Kohlenhydraten in Glucose verhindern und so den Blutzuckerspiegel kontrollieren . Das potenteste Derivat mit einer 3-Fluorphenyl-Gruppe zeigte eine kompetitive Hemmung, was auf sein Potenzial als wirksames Antidiabetikum hindeutet .

Molekular-Docking-Studien

Die Molekular-Docking-Studien von this compound-Derivaten liefern Einblicke in ihre Wechselwirkung mit biologischen Zielmolekülen. Diese Studien tragen zum Verständnis der Bindungsart der Verbindungen innerhalb der aktiven Zentren von Enzymen bei, was für die rationale Entwicklung neuer Medikamente unerlässlich ist . Die in silico-Bewertungen korrelieren gut mit experimentellen Ergebnissen, was diese Derivate zu vielversprechenden Kandidaten für die weitere Medikamentenentwicklung macht .

Wirkmechanismus

Target of Action

Quinoxaline-6-carbohydrazide primarily targets the α-glucosidase enzyme . This enzyme, found in the digestive system, plays a crucial role in carbohydrate metabolism by converting oligosaccharides and disaccharides into monosaccharides .

Mode of Action

Quinoxaline-6-carbohydrazide interacts with α-glucosidase, inhibiting its activity . The most potent derivative of this compound, bearing a 3-fluorophenyl moiety, has been shown to exhibit competitive inhibition . This means that the compound competes with the substrate (in this case, carbohydrates) for the active site of the enzyme, thereby reducing the enzyme’s activity.

Biochemical Pathways

By inhibiting α-glucosidase, quinoxaline-6-carbohydrazide affects the carbohydrate metabolism pathway . Specifically, it prevents the conversion of oligosaccharides and disaccharides into monosaccharides, which are the simplest form of sugars that can be absorbed by the body . This inhibition can lead to a reduction in postprandial hyperglycemia, which is a key factor in managing diabetes .

Pharmacokinetics

The compound’s inhibitory activity against α-glucosidase suggests that it may be orally active .

Result of Action

The primary result of quinoxaline-6-carbohydrazide’s action is the inhibition of α-glucosidase, leading to a decrease in the breakdown of carbohydrates and a subsequent reduction in blood glucose levels . This makes it a potential therapeutic agent for managing diabetes .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Quinoxaline-6-carbohydrazide has been identified as a potential α-glucosidase inhibitor . α-glucosidase is an enzyme that plays a crucial role in carbohydrate metabolism, converting oligosaccharides and disaccharides into monosaccharides . The inhibitory activity of Quinoxaline-6-carbohydrazide on this enzyme suggests that it could potentially interact with this enzyme and alter its function .

Cellular Effects

While specific cellular effects of Quinoxaline-6-carbohydrazide are not fully explored, its role as an α-glucosidase inhibitor suggests that it could influence cellular processes related to carbohydrate metabolism . By inhibiting α-glucosidase, Quinoxaline-6-carbohydrazide could potentially affect the breakdown of carbohydrates within cells, thereby influencing cell function .

Molecular Mechanism

The molecular mechanism of Quinoxaline-6-carbohydrazide is primarily related to its inhibitory effect on α-glucosidase . It is suggested that Quinoxaline-6-carbohydrazide may bind to the active site of the enzyme, thereby inhibiting its function

Metabolic Pathways

Quinoxaline-6-carbohydrazide’s involvement in metabolic pathways is primarily associated with its potential role as an α-glucosidase inhibitor . By inhibiting α-glucosidase, Quinoxaline-6-carbohydrazide could potentially affect the metabolic pathway of carbohydrate digestion .

Eigenschaften

IUPAC Name |

quinoxaline-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-13-9(14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFSERVPSYSXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405302 | |

| Record name | Quinoxaline-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-23-6 | |

| Record name | Quinoxaline-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

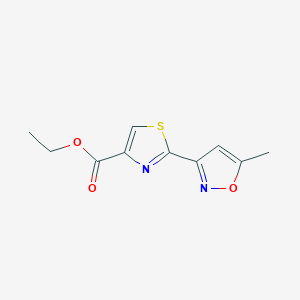

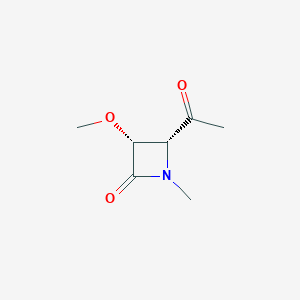

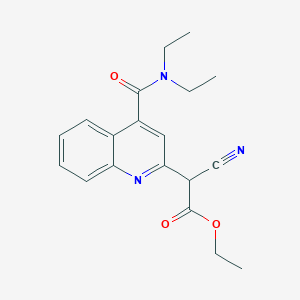

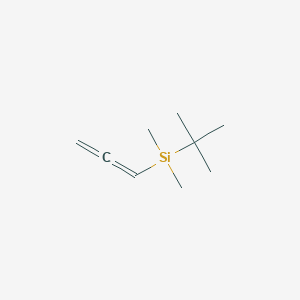

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime](/img/structure/B64127.png)

![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)](/img/structure/B64131.png)

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)